2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[({2,2,2-TRICHLORO-1-[(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID is a complex organic compound with the molecular formula C15H18Cl3N3O3S . This compound is known for its unique structure, which includes a trichloromethyl group, a dimethylpropanoyl group, and a benzoic acid moiety. It is primarily used in research settings due to its specialized properties.
Preparation Methods
The synthesis of 2-{[({2,2,2-TRICHLORO-1-[(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID involves multiple stepsThe final step involves the coupling of this intermediate with benzoic acid under controlled conditions
Chemical Reactions Analysis
2-{[({2,2,2-TRICHLORO-1-[(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[({2,2,2-TRICHLORO-1-[(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Researchers use this compound to investigate its effects on biological systems, particularly its interactions with proteins and enzymes.
Mechanism of Action
The mechanism of action of 2-{[({2,2,2-TRICHLORO-1-[(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The trichloromethyl group is known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylpropanoyl group may enhance the compound’s binding affinity to its targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar compounds to 2-{[({2,2,2-TRICHLORO-1-[(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID include:
METHYL 2-{[({2,2,2-TRICHLORO-1-[(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE: This compound has a similar structure but includes a methyl ester group instead of a carboxylic acid group.
ETHYL 2-{[({2,2,2-TRICHLORO-1-[(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound features a tetrahydrobenzothiophene ring, making it structurally distinct but functionally similar.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C15H18Cl3N3O3S |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H18Cl3N3O3S/c1-14(2,3)12(24)20-11(15(16,17)18)21-13(25)19-9-7-5-4-6-8(9)10(22)23/h4-7,11H,1-3H3,(H,20,24)(H,22,23)(H2,19,21,25) |
InChI Key |
LHKZNIBSZNOOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.